molecular formula C28H33F3N4O3 B12386827 [5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone

[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone

Cat. No.: B12386827
M. Wt: 530.6 g/mol
InChI Key: MOKCRXJQTZJQLM-LJQANCHMSA-N
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Description

[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including cyclopropyl, hydroxymethyl, piperidine, pyrazole, and trifluoromethyl phenyl groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropyl group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the piperidine ring: The piperidine ring can be synthesized through nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.

    Incorporation of the hydroxymethyl group: This can be achieved through hydroxymethylation reactions, typically using formaldehyde and a base.

    Addition of the trifluoromethyl phenyl group: This step may involve a Friedel-Crafts alkylation reaction, where the trifluoromethyl phenyl group is introduced using a suitable alkylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine and pyrazole rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a metal catalyst.

    Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural complexity allows for interactions with various biological targets.

Medicine

In medicine, [5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of [5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s multiple functional groups allow it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions. This binding can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone analogs: Compounds with similar structures but different substituents on the pyrazole, piperidine, or pyrrolidine rings.

    Cyclopropyl-containing compounds: Other compounds featuring cyclopropyl groups, such as cyclopropylamines or cyclopropylcarboxylic acids.

    Trifluoromethyl phenyl compounds: Compounds with trifluoromethyl phenyl groups, such as trifluoromethylbenzene or trifluoromethylphenyl ketones.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which allows for diverse chemical reactions and biological interactions

Properties

Molecular Formula

C28H33F3N4O3

Molecular Weight

530.6 g/mol

IUPAC Name

[5-cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropanecarbonyl]piperidin-4-yl]pyrazol-4-yl]-[(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C28H33F3N4O3/c29-28(30,31)23-4-2-1-3-21(23)19-7-12-34(16-19)25(37)22-15-32-35(24(22)18-5-6-18)20-8-13-33(14-9-20)26(38)27(17-36)10-11-27/h1-4,15,18-20,36H,5-14,16-17H2/t19-/m1/s1

InChI Key

MOKCRXJQTZJQLM-LJQANCHMSA-N

Isomeric SMILES

C1CN(C[C@@H]1C2=CC=CC=C2C(F)(F)F)C(=O)C3=C(N(N=C3)C4CCN(CC4)C(=O)C5(CC5)CO)C6CC6

Canonical SMILES

C1CC1C2=C(C=NN2C3CCN(CC3)C(=O)C4(CC4)CO)C(=O)N5CCC(C5)C6=CC=CC=C6C(F)(F)F

Origin of Product

United States

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